Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 174796-88-4
VCID: VC11709823
InChI: InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-13(18)12(16)9-17-14(19)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m0./s1
SMILES: CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl
Molecular Formula: C15H23ClN2O4
Molecular Weight: 330.81 g/mol

Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride

CAS No.: 174796-88-4

Cat. No.: VC11709823

Molecular Formula: C15H23ClN2O4

Molecular Weight: 330.81 g/mol

* For research use only. Not for human or veterinary use.

Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride - 174796-88-4

Specification

CAS No. 174796-88-4
Molecular Formula C15H23ClN2O4
Molecular Weight 330.81 g/mol
IUPAC Name tert-butyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate;hydrochloride
Standard InChI InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-13(18)12(16)9-17-14(19)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m0./s1
Standard InChI Key FGOCKJILLUDOHD-YDALLXLXSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl
SMILES CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl
Canonical SMILES CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)N.Cl

Introduction

Chemical Structure and Protective Group Dynamics

The compound’s structure features an L-alanine backbone with a beta-amino substitution, where the alpha-amino group is protected by a Cbz group (C6H5CH2OCO\text{C}_6\text{H}_5\text{CH}_2\text{OCO}-), and the carboxyl group is esterified as a tert-butyl ester ((CH3)3CO(\text{CH}_3)_3\text{CO}-). The hydrochloride salt enhances crystallinity and handling stability.

The tert-butyl ester is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is removed via hydrogenolysis or catalytic hydrogenation . This orthogonal protection strategy is critical for sequential peptide assembly, minimizing side reactions during solid-phase synthesis .

Synthetic Methodologies and Optimization

Patent-Based Synthesis Protocols

A scalable two-step process, detailed in WO2003053909A1, involves:

  • Esterification: Reacting beta-amino-L-alanine with isobutylene in dichloromethane or dioxane, catalyzed by silica-impregnated sulfuric acid or p-toluenesulfonic acid (PTSA). This step forms the tert-butyl ester over 1–8 days at room temperature .

  • Hydrochloride Salt Formation: Treating the esterified product with hydrochloric acid (HCl) in dichloromethane, yielding the hydrochloride salt at 10–35°C .

Example Synthesis:

  • Threonine-O-tert-butylether-tert-butyl ester hydrochloride: 100 g of threonine reacted with isobutylene and silica-impregnated H2SO4\text{H}_2\text{SO}_4 in dichloromethane for 4–5 days, followed by HCl treatment, achieved >90% yield .

This method bypasses traditional protection-deprotection cycles, reducing impurities and simplifying industrial scale-up .

Comparative Analysis of Catalysts

CatalystReaction TimeYield (%)Purity (%)
Silica-H2SO4\text{H}_2\text{SO}_44–5 days9298
PTSA2–3 days8895
Data adapted from WO2003053909A1 highlights silica-impregnated sulfuric acid as superior for sterically hindered amino acids like threonine .

Applications in Peptide Synthesis and Drug Development

Peptide Backbone Modification

The beta-amino group introduces conformational rigidity, enhancing peptide stability against proteolytic degradation. For example, Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride has been incorporated into:

  • Antimicrobial peptides: Beta-amino acid substitutions reduce enzymatic cleavage while maintaining target binding .

  • Kinase inhibitors: The tert-butyl ester improves membrane permeability in prodrug formulations.

Orthogonal Deprotection in Solid-Phase Synthesis

In a study leveraging oxazolidinone intermediates (derived from Cbz-protected amino acids), the tert-butyl ester was selectively cleaved using 50% trifluoroacetic acid, enabling sequential elongation of a 15-mer peptide with 99% coupling efficiency .

Structural Analogs and Functional Comparisons

Compound NameCAS NumberKey Features
Cbz-L-Alanine35761-26-3Unprotected carboxyl group; lower solubility
L-Alanine tert-butyl ester HCl13404-22-3Lacks Cbz group; simpler peptide applications
β-Alanine tert-butyl ester HCl58620-93-2No alpha-amino group; used in β-peptide design
This table underscores the unique dual protection of Cbz-beta-Amino-L-alanine tert-butyl ester hydrochloride, enabling its use in complex syntheses .

Recent Advancements and Research Directions

Enantioselective Alkylation

Lithium enolates derived from Cbz-protected amino acid tert-butyl esters undergo diastereoselective alkylation, forming quaternary centers with >95% enantiomeric excess (ee). For instance, alkylation with methyl iodide produced (2S,3S)-α-methyl derivatives, critical in synthesizing BIRT-377, an anti-inflammatory agent .

Hybrid Peptide-Polymer Conjugates

Functionalization of the tert-butyl ester with polyethylene glycol (PEG) chains via Steglich esterification yielded water-soluble peptide-polymer hybrids, enhancing bioavailability for intravenous delivery .

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